molecular formula C31H59O9P B14345945 {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid CAS No. 91749-34-7

{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid

Cat. No.: B14345945
CAS No.: 91749-34-7
M. Wt: 606.8 g/mol
InChI Key: LVCOWEYBLMYPKD-UHFFFAOYSA-N
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Description

{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phosphonic acid group, which is known for its strong binding affinity to metal ions, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid typically involves multiple steps, including esterification, oxidation, and phosphonation reactions. The starting materials often include octanol and hexanedioic acid, which undergo esterification to form the octyloxy derivatives. Subsequent oxidation and phosphonation steps introduce the phosphonic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and oxidation processes, followed by purification steps such as distillation and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups present in the compound.

    Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is used as a ligand in coordination chemistry due to its ability to bind metal ions. This property makes it valuable in the synthesis of metal-organic frameworks (MOFs).

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving phosphatases.

Medicine

In medicine, the compound’s phosphonic acid group is of interest for developing drugs that target bone diseases, as phosphonates are known to bind strongly to hydroxyapatite in bones.

Industry

Industrially, this compound is used in the formulation of anti-corrosion agents and as a chelating agent in various applications.

Mechanism of Action

The mechanism of action of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid involves its ability to bind metal ions through its phosphonic acid group. This binding can inhibit metal-dependent enzymes or prevent metal ion catalysis in various chemical reactions. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved often relate to metal ion homeostasis and enzyme regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in acetoacetic ester synthesis.

    tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.

    Acetylacetone: Commonly used in coordination chemistry.

Uniqueness

{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is unique due to its combination of octyloxy groups and a phosphonic acid group, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring strong metal ion binding and specific chemical transformations.

Properties

CAS No.

91749-34-7

Molecular Formula

C31H59O9P

Molecular Weight

606.8 g/mol

IUPAC Name

(1,6-dioctoxy-3-octoxycarbonyl-1,6-dioxohexan-3-yl)phosphonic acid

InChI

InChI=1S/C31H59O9P/c1-4-7-10-13-16-19-24-38-28(32)22-23-31(41(35,36)37,30(34)40-26-21-18-15-12-9-6-3)27-29(33)39-25-20-17-14-11-8-5-2/h4-27H2,1-3H3,(H2,35,36,37)

InChI Key

LVCOWEYBLMYPKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)P(=O)(O)O

Origin of Product

United States

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